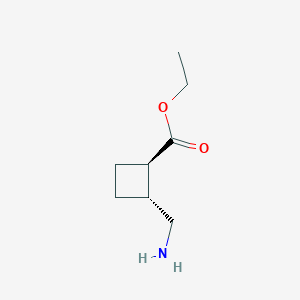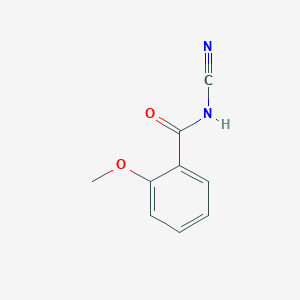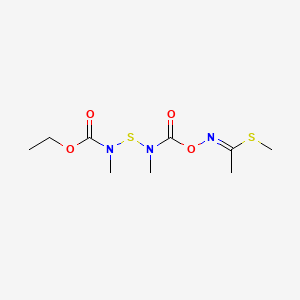
2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester, also known as Thiodicarb, is a chemical compound with the molecular formula C₁₀H₁₈N₄O₄S₃ and a molecular weight of 354.47 g/mol . This compound is primarily used as a pesticide and has significant applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction typically involves the use of methylthioethylidene as a key reagent . The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-quality raw materials and advanced synthesis techniques to achieve efficient production. The industrial production also includes rigorous quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and disrupting metabolic processes in target organisms. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the organism .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester include:
- 6-Oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid, 2-ethylhexyl ester
- N-[(5R,6R,9S)-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]butanamide
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as a pesticide make it a valuable compound in both scientific research and industrial applications .
Propiedades
Número CAS |
64028-99-5 |
|---|---|
Fórmula molecular |
C9H17N3O4S2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
methyl (1E)-N-[[ethoxycarbonyl(methyl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C9H17N3O4S2/c1-6-15-8(13)11(3)18-12(4)9(14)16-10-7(2)17-5/h6H2,1-5H3/b10-7+ |
Clave InChI |
VEHYYCRDMUUZEQ-JXMROGBWSA-N |
SMILES isomérico |
CCOC(=O)N(C)SN(C)C(=O)O/N=C(\C)/SC |
SMILES canónico |
CCOC(=O)N(C)SN(C)C(=O)ON=C(C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



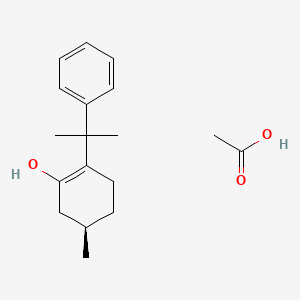
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
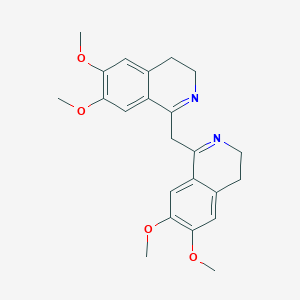
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
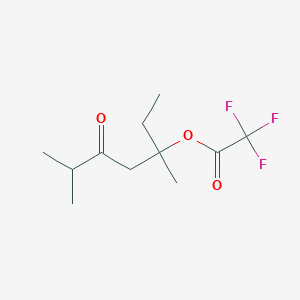
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
